(4-Phenylthiazol-2-yl)methanamine
Overview
Description
“(4-Phenylthiazol-2-yl)methanamine” is a chemical compound with the molecular formula C10H10N2S . It has a molecular weight of 190.27 g/mol .
Synthesis Analysis
The synthesis of “this compound” involves the reactivity of the compound toward different chemical reagents . More details about the synthesis process can be found in the referenced papers .
Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using various techniques. The InChI of the compound is InChI=1S/C10H10N2S/c11-6-10-12-9 (7-13-10)8-4-2-1-3-5-8/h1-5,7H,6,11H2
. The compound has a topological polar surface area of 67.2 Ų and a complexity of 157 .
Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied . The compound shows reactivity toward different chemical reagents .
Physical and Chemical Properties Analysis
“this compound” has a density of 1.2±0.1 g/cm³, a boiling point of 335.1±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . The compound has a flash point of 156.5±23.2 °C .
Scientific Research Applications
1. Catalysts in Transfer Hydrogenation Reactions
[(4-Phenylquinazolin-2-yl)methanamine], a related compound to (4-Phenylthiazol-2-yl)methanamine, has been used to synthesize ruthenium(II) complexes. These complexes act as catalysts in transfer hydrogenation reactions, demonstrating high efficiency and conversion rates up to 99% (Şemistan Karabuğa et al., 2015).
2. Synthesis of Novel Compounds
Novel compounds with potential biological activity, such as N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, have been synthesized using derivatives of this compound. Such syntheses expand the possibilities for creating new molecules with unique properties (Aouine Younas et al., 2014).
3. Antimicrobial Activity
A series of compounds, including [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives, were synthesized from structures similar to this compound. These compounds showed moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (K D Thomas et al., 2010).
4. Development of Biased Agonists
Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, structurally related to this compound, were designed as biased agonists of serotonin 5-HT1A receptors. These compounds showed potential as antidepressant drug candidates due to their highly potent and efficacious antidepressant-like activity (J. Sniecikowska et al., 2019).
5. Cellular Imaging and Photocytotoxicity
Iron(III) complexes containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, a compound analogous to this compound, demonstrated unprecedented photocytotoxicity in red light and were utilized for cellular imaging, showing potential in photodynamic therapy applications (Uttara Basu et al., 2014).
6. Synthesis of Anticancer Agents
Identification and characterization of novel indole-based small molecules, which included 1-{1-methyl-2-[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indol-3-yl}methanamine derivatives, indicated potential as anticancer agents. These compounds were synthesized using a structure similar to this compound and showed inhibition of the deacetylation activity of the SIRT1 enzyme, suggesting their potential in treating prostatic hyperplasia (Naveen Panathur et al., 2013).
7. Development of Anticancer Palladium and Platinum Complexes
Palladium(II) and Platinum(II) complexes based on Schiff base ligands, including R-(phenyl)methanamine derivatives, demonstrated strong anticancer activity. These complexes, structurally related to this compound, showed high selectivity and potency against various cancerous cell lines, suggesting their potential in cancer therapy (S. Mbugua et al., 2020).
8. Antiosteoclast Activity in Bone Health
A family of boronates synthesized using (±)-piperidin-2-yl-methanamine, a compound related to this compound, demonstrated moderate to high antiosteoclast and osteoblast activity. These findings highlight their potential in bone health and treatment of osteoporosis-related conditions (G. S. Reddy et al., 2012).
Future Directions
Properties
IUPAC Name |
(4-phenyl-1,3-thiazol-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-6-10-12-9(7-13-10)8-4-2-1-3-5-8/h1-5,7H,6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSCUDNEJWEMEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398552 | |
Record name | (4-phenyl-1,3-thiazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90916-45-3 | |
Record name | (4-phenyl-1,3-thiazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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